Cas no 2150748-29-9 (3-(2-methylbutan-2-yl)azetidine)

3-(2-Methylbutan-2-yl)azetidine is a specialized azetidine derivative featuring a branched alkyl substituent at the 3-position. This compound is of interest in medicinal chemistry and organic synthesis due to its constrained azetidine ring, which imparts rigidity and potential bioactivity. The 2-methylbutan-2-yl group enhances lipophilicity, potentially improving membrane permeability in drug design applications. Its structural motif is valuable for exploring structure-activity relationships in pharmacologically active compounds. The compound’s synthetic versatility allows for further functionalization, making it a useful intermediate in the development of novel heterocyclic frameworks. Handling requires standard precautions for secondary amines.
3-(2-methylbutan-2-yl)azetidine structure
2150748-29-9 structure
商品名:3-(2-methylbutan-2-yl)azetidine
CAS番号:2150748-29-9
MF:C8H17N
メガワット:127.22728228569
CID:6409903
PubChem ID:66612865

3-(2-methylbutan-2-yl)azetidine 化学的及び物理的性質

名前と識別子

    • 3-(2-methylbutan-2-yl)azetidine
    • SCHEMBL172022
    • EN300-1867243
    • 2150748-29-9
    • インチ: 1S/C8H17N/c1-4-8(2,3)7-5-9-6-7/h7,9H,4-6H2,1-3H3
    • InChIKey: RLNOVIZIJQHSKZ-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C1)C(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 127.136099547g/mol
  • どういたいしつりょう: 127.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 92.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-(2-methylbutan-2-yl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867243-0.1g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
0.1g
$1056.0 2023-09-18
Enamine
EN300-1867243-0.25g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
0.25g
$1104.0 2023-09-18
Enamine
EN300-1867243-0.05g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
0.05g
$1008.0 2023-09-18
Enamine
EN300-1867243-5.0g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
5g
$3520.0 2023-06-02
Enamine
EN300-1867243-5g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
5g
$3479.0 2023-09-18
Enamine
EN300-1867243-2.5g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
2.5g
$2351.0 2023-09-18
Enamine
EN300-1867243-0.5g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
0.5g
$1152.0 2023-09-18
Enamine
EN300-1867243-10.0g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
10g
$5221.0 2023-06-02
Enamine
EN300-1867243-10g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
10g
$5159.0 2023-09-18
Enamine
EN300-1867243-1.0g
3-(2-methylbutan-2-yl)azetidine
2150748-29-9
1g
$1214.0 2023-06-02

3-(2-methylbutan-2-yl)azetidine 関連文献

Related Articles

3-(2-methylbutan-2-yl)azetidineに関する追加情報

Introduction to 3-(2-methylbutan-2-yl)azetidine (CAS No. 2150748-29-9)

3-(2-methylbutan-2-yl)azetidine, identified by the Chemical Abstracts Service Number (CAS No.) 2150748-29-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features an azetidine ring substituted with a 2-methylbutan-2-yl group, making it a structurally intriguing candidate for further chemical and biological exploration. The compound's unique architecture positions it as a potential building block for the synthesis of novel therapeutic agents, particularly in the areas of enzyme inhibition and receptor modulation.

The azetidine core is a five-membered saturated heterocycle, which is known for its versatility in drug design due to its ability to mimic more complex cyclic structures while maintaining favorable pharmacokinetic properties. The presence of the 2-methylbutan-2-yl side chain introduces steric and electronic features that can be fine-tuned to achieve specific interactions with biological targets. This makes 3-(2-methylbutan-2-yl)azetidine a valuable scaffold for developing small-molecule drugs with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in azetidine derivatives as pharmacological tools. These compounds have shown promise in various preclinical studies, particularly in the context of modulating enzyme activity and inhibiting pathogenic processes. For instance, modifications of the azetidine ring have been explored to develop inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The 3-(2-methylbutan-2-yl)azetidine structure represents an advanced derivative that combines the benefits of the azetidine scaffold with additional functional groups that could enhance its biological activity.

The synthesis of 3-(2-methylbutan-2-yl)azetidine involves multi-step organic transformations, including ring-closing metathesis, nucleophilic substitution, and protective group strategies. These synthetic pathways are critical for ensuring high yield and purity, which are essential for downstream pharmaceutical applications. Advances in synthetic methodologies have enabled the efficient preparation of complex azetidine derivatives, opening new avenues for drug discovery.

One of the most compelling aspects of 3-(2-methylbutan-2-yl)azetidine is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify analogs with improved pharmacological profiles. These studies have highlighted the importance of optimizing steric hindrance and electronic properties to enhance binding interactions with biological targets. The 2-methylbutan-2-yl group, in particular, plays a crucial role in determining the compound's overall activity by influencing both solubility and receptor affinity.

Recent experimental data has demonstrated that derivatives of azetidine can exhibit significant therapeutic effects in animal models of disease. For example, certain azetidine-based compounds have shown anti-inflammatory properties by inhibiting key pro-inflammatory enzymes. Additionally, structural modifications have led to the development of potent kinase inhibitors that are being evaluated in clinical trials. The success of these early-stage compounds underscores the potential of 3-(2-methylbutan-2-yl)azetidine as a precursor for next-generation therapeutics.

The pharmaceutical industry continues to invest in research aimed at uncovering new applications for heterocyclic compounds like azetidines. The structural flexibility of this class of molecules allows for extensive chemical diversification, enabling researchers to tailor properties such as metabolic stability, bioavailability, and target specificity. As a result, 3-(2-methylbutan-2-yl)azetidine remains a topic of considerable interest among medicinal chemists seeking innovative solutions to unmet medical needs.

In conclusion, 3-(2-methylbutan-2-yl)azetidine (CAS No. 2150748-29-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration as a lead molecule in drug development. With ongoing advancements in synthetic chemistry and computational biology, the future looks bright for harnessing the therapeutic potential of this remarkable compound.

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